SDZ 205-557

Beschreibung

Eigenschaften

IUPAC Name |

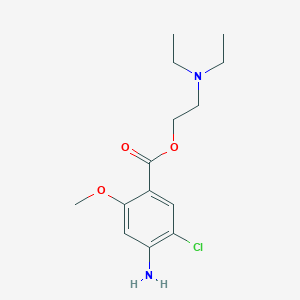

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWMBDISAYHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160102 | |

| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137196-67-9 | |

| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137196679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Antagonistic Action of SDZ 205-557 at Serotonin 5-HT3 and 5-HT4 Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of SDZ 205-557, a potent antagonist of both 5-HT3 and 5-HT4 serotonin receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and experimental basis of this compound's activity.

Core Mechanism of Action

This compound, chemically identified as 2-methoxy-4-amino-5-chloro-benzoic acid 2-(diethylamino)ethyl ester, exerts its pharmacological effects through competitive antagonism at both 5-HT3 and 5-HT4 receptors.[1][2] This dual antagonism modulates a variety of physiological processes, including gastrointestinal motility, smooth muscle contraction, and neuronal signaling.[3] While exhibiting similar affinity for both receptor subtypes, its apparent selectivity can vary depending on the tissue and species due to differences in receptor characteristics.[1][2]

Antagonism of the 5-HT4 Receptor

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαs subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Emerging evidence also points to a G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of Src tyrosine kinase and the downstream extracellular signal-regulated kinase (ERK) pathway.

This compound acts as a surmountable antagonist at the 5-HT4 receptor, competitively blocking the binding of serotonin and other 5-HT4 agonists.[1] This blockade prevents the conformational change in the receptor necessary for G-protein activation and downstream signaling. The functional consequence is the inhibition of 5-HT4-mediated physiological responses, such as smooth muscle relaxation in the rat esophagus and tachycardia.[1]

Antagonism of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin to the 5-HT3 receptor directly opens the channel, allowing for the rapid influx of cations (primarily Na+ and K+) and leading to depolarization of the cell membrane. This mechanism is crucial for rapid synaptic transmission in the central and peripheral nervous systems.

This compound competitively binds to the 5-HT3 receptor, thereby preventing serotonin from opening the ion channel.[1] This antagonistic action blocks the rapid, excitatory signaling mediated by 5-HT3 receptors, which is implicated in processes such as nausea and vomiting.[3]

Quantitative Pharmacological Data

The affinity and functional antagonism of this compound have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.

| Receptor | Assay Type | Tissue/Cell Line | Species | Parameter | Value | Reference |

| 5-HT4 | Functional Assay (Adenylyl Cyclase Stimulation) | Hippocampus | Guinea Pig | pA2 | 7.5 | [1][2] |

| 5-HT4 | Functional Assay (Relaxation) | Esophagus (carbachol-contracted) | Rat | pA2 | 7.3 | [1][2] |

| 5-HT4 | Functional Assay (Relaxation vs. (R)-zacopride) | Esophagus (carbachol-contracted) | Rat | pA2 | 6.4 | [1][2] |

| 5-HT4 | Functional Assay (Tachycardia) | Atria | Piglet | pA2 | 7.3 | [4] |

| 5-HT3 | Functional Assay | Ileum | Guinea Pig | pA2 | 6.2 | [1][2] |

| 5-HT3 | Radioligand Binding ([3H]-quipazine) | NG108-15 Cells | - | pKi | 6.9 | [1][2] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant.

| In Vivo Parameter | Model | Species | Parameter | Value | Reference |

| Half-life of inhibitory response (5-HT4-mediated tachycardia) | Anesthetized, vagotomized micropig | Micropig | t½ | 23 minutes | [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

References

- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the 5-HT4 receptor mediating tachycardia in piglet isolated right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT4 receptors, present in piglet atria and sensitive to this compound, are absent in papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

SDZ 205-557: A Technical Guide to a Selective 5-HT₄ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SDZ 205-557, a key pharmacological tool for studying the 5-hydroxytryptamine-4 (5-HT₄) receptor. This document details its binding affinity, functional antagonism, selectivity profile, and the experimental protocols used for its characterization.

Introduction

This compound, with the chemical name 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, is a potent and selective antagonist of the 5-HT₄ receptor.[1][2] It has been instrumental in elucidating the physiological and pathological roles of this receptor, which is implicated in gastrointestinal motility and cognitive functions.[3] Understanding the pharmacological profile of this compound is crucial for its effective use in preclinical research.

Pharmacological Profile

Binding Affinity and Functional Antagonism

This compound exhibits competitive antagonism at the 5-HT₄ receptor. Its potency has been determined in various in vitro functional assays, where it has been shown to inhibit the effects of 5-HT₄ receptor agonists. The affinity of this compound is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Preparation | Agonist | pA₂ Value | Schild Slope | Reference |

| Guinea-pig hippocampus | 5-carboxamidotryptamine | 7.5 | 0.81 | [1] |

| Rat carbachol-contracted oesophagus | 5-HT | 7.3 | Not Reported | [1] |

| Guinea-pig ileum (non-stimulated) | 5-HT | 7.4 | Not Reported | [2] |

| Guinea-pig ileum (non-stimulated) | 5-methoxytryptamine | 7.4 | Not Reported | [2] |

| Guinea-pig ileum (non-stimulated) | Renzapride | 7.6 (apparent) | Not Reported | [2] |

| Guinea-pig ileum (non-stimulated) | Zacopride | 6.8 | Not Reported | [2] |

Selectivity Profile

While this compound is a potent 5-HT₄ receptor antagonist, it also displays affinity for the 5-HT₃ receptor.[1] However, it is reported to be devoid of substantial affinity for 5-HT₁, 5-HT₂, α₁, α₂, and opiate (μ) receptors, with pKD values below 5.6 for these sites.[2]

| Receptor | Tissue/Cell Line | pA₂/Affinity Value | Reference |

| 5-HT₄ | Guinea-pig hippocampus | 7.5 | [1] |

| 5-HT₃ | Guinea-pig ileum | 6.2 | [1] |

| 5-HT₃ | NG108-15 cells ([³H]-quipazine binding) | 6.9 | [1] |

Signaling Pathways of the 5-HT₄ Receptor

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This in turn activates Protein Kinase A (PKA). Additionally, there is evidence for a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase.[4] this compound, as an antagonist, blocks the initiation of these signaling cascades by preventing agonist binding.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of 5-HT₄ receptor antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for the 5-HT₄ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist)

-

Membrane Preparation: Homogenates from tissues or cells expressing 5-HT₄ receptors (e.g., guinea-pig striatum)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold assay buffer

-

Non-specific binding control: A high concentration of an unlabeled 5-HT₄ ligand (e.g., unlabeled GR113808)

-

Test Compound: this compound at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation cocktail and counter

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, [³H]-GR113808 (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the unlabeled competitor.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the mixture through the pre-soaked glass fiber filters under vacuum.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing 5-HT₄ receptors.

Materials:

-

Cells: A cell line stably expressing the 5-HT₄ receptor (e.g., HEK293 cells)

-

5-HT₄ Agonist: e.g., Serotonin or a selective agonist

-

Test Compound: this compound at various concentrations

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and add stimulation buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add the 5-HT₄ agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubation: Incubate for a specific duration to allow for cAMP production (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate an inhibition curve and determine the IC₅₀. For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA₂ value.

Conclusion

This compound remains a valuable pharmacological tool for investigating the 5-HT₄ receptor. Its well-characterized antagonist properties at this receptor, despite some affinity for the 5-HT₃ receptor, allow for the targeted study of 5-HT₄-mediated physiological processes. The detailed experimental protocols provided in this guide offer a foundation for the consistent and accurate in vitro characterization of this compound and other novel 5-HT₄ receptor ligands. Careful consideration of its selectivity profile is recommended for the precise interpretation of experimental results.

References

Pharmacological Profile of SDZ 205-557: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 205-557, with the chemical name 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate, is a potent and selective antagonist of serotonin (5-HT) receptors, specifically targeting the 5-HT3 and 5-HT4 subtypes.[1][2][3] Its pharmacological activity has been characterized across a range of in vitro and in vivo models, demonstrating its utility as a research tool for elucidating the physiological roles of these serotonin receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional antagonism in various tissues, and the detailed methodologies employed in these characterizations.

Receptor Binding and Functional Antagonism

This compound exhibits notable affinity for both 5-HT3 and 5-HT4 receptors, acting as a competitive antagonist at these sites.[1] The compound has been shown to be largely devoid of significant affinity for other receptor types, including 5-HT1, 5-HT2, alpha-1, alpha-2, and mu-opiate receptors, with pKD values below 5.6 for these off-target sites.

Quantitative Analysis of Receptor Affinity and Antagonist Potency

The antagonist properties of this compound have been quantified in various experimental systems. The following tables summarize the key affinity (pKi) and potency (pA2) values reported in the literature. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Table 1: 5-HT4 Receptor Antagonist Potency of this compound

| Tissue/Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Hippocampus | 5-Carboxamidotryptamine | pA2 | 7.5 | [1] |

| Guinea Pig Ileum (non-stimulated) | 5-HT / 5-Methoxytryptamine | pA2 | 7.4 | |

| Guinea Pig Ileum (non-stimulated) | Renzapride | "apparent" pA2 | 7.6 | |

| Guinea Pig Ileum (non-stimulated) | Zacopride | pA2 | 6.8 | |

| Rat Oesophagus (carbachol-contracted) | 5-HT | pA2 | 7.3 | [1] |

| Rat Oesophagus (carbachol-contracted) | (R)-Zacopride | pA2 | 6.4 | [1] |

| Human Jejunal Mucosa | Endogenous 5-HT (stroking-induced) | Estimated pA2 | 7.8 |

Table 2: 5-HT3 Receptor Affinity of this compound

| Tissue/Preparation | Radioligand | Parameter | Value | Reference |

| NG108-15 Cells | [3H]-Quipazine | pKi | 6.9 | [1] |

| Guinea Pig Ileum | - | pA2 | 6.2 | [1] |

Signaling Pathways

The primary mechanism of action of this compound at 5-HT4 receptors involves the blockade of the canonical Gs-protein coupled signaling cascade. Activation of 5-HT4 receptors by an agonist typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). By competitively binding to the 5-HT4 receptor, this compound prevents this signaling cascade from being initiated by serotonin or other 5-HT4 agonists.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptors

This protocol is based on the methodology used for determining the affinity of compounds for the 5-HT3 receptor in NG108-15 neuroblastoma-glioma cells.

-

Cell Culture and Membrane Preparation:

-

NG108-15 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal calf serum and antibiotics.

-

Cells are harvested and a crude membrane fraction is prepared by centrifugation and resuspension in a Tris buffer (e.g., 20 mM Tris, pH 7.5) containing NaCl (e.g., 154 mM).

-

The cell suspension is then homogenized using a Polytron homogenizer.

-

-

Binding Assay:

-

The prepared membranes are incubated with the radioligand, [3H]-quipazine, at a final concentration of 2-4 nM.

-

The incubation is performed in the presence and absence of competing unlabeled ligands (including various concentrations of this compound) to determine displacement.

-

Non-specific binding is determined in the presence of a high concentration of a potent 5-HT3 antagonist (e.g., 10 µM MDL 72222).

-

The incubation is carried out at 37°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing to separate bound and free radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activation Assay in Guinea Pig Hippocampus

This functional assay measures the ability of this compound to antagonize 5-HT4 receptor-mediated stimulation of adenylyl cyclase.

-

Tissue Preparation:

-

Hippocampi are dissected from guinea pigs.

-

A membrane preparation is prepared by homogenization in a suitable buffer.

-

-

Adenylyl Cyclase Assay:

-

The hippocampal membranes are incubated in the presence of a 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine) to stimulate adenylyl cyclase activity.

-

The assay is performed in the presence of varying concentrations of this compound to determine its antagonistic effect.

-

The reaction mixture typically contains ATP (the substrate for adenylyl cyclase), GTP (required for G-protein activation), and a phosphodiesterase inhibitor (to prevent the breakdown of cAMP).

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The amount of cAMP produced is quantified, often using a competitive protein binding assay or by measuring the conversion of radiolabeled ATP to radiolabeled cAMP.

-

-

Data Analysis:

-

Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of this compound.

-

The rightward shift of the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis. A Schild slope close to 1 is indicative of competitive antagonism.

-

Isolated Guinea Pig Ileum Contractility Assay

This classic pharmacology preparation is used to assess the functional antagonism of this compound at both 5-HT3 and 5-HT4 receptors.

-

Tissue Preparation:

-

A segment of the guinea pig ileum is isolated and the longitudinal muscle with the myenteric plexus attached is prepared.

-

The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissue is placed under a resting tension and allowed to equilibrate.

-

-

Contraction Measurement:

-

For 5-HT4 receptor-mediated responses, the tissue is typically in a non-stimulated state, and the contractile response to a 5-HT4 agonist (e.g., 5-HT, 5-methoxytryptamine) is measured.

-

For 5-HT3 receptor-mediated responses, the contractile response to a 5-HT3 agonist is measured.

-

Cumulative concentration-response curves to the agonist are generated in the absence and presence of various concentrations of this compound.

-

Contractions are measured isometrically using a force transducer.

-

-

Data Analysis:

-

The antagonistic effect of this compound is quantified by determining the pA2 value from the rightward shift of the agonist concentration-response curves, as described for the adenylyl cyclase assay.

-

In Vivo Activity

In vivo studies in anesthetized, vagotomized micropigs have shown that this compound can produce a transient blockade of 5-HT4-mediated tachycardia.[1] This effect was short-lived, with a half-life of the inhibitory response of 23 minutes, compared to 116 minutes for the 5-HT3/4 antagonist tropisetron.[1] This suggests that the duration of action of this compound in vivo may be a limiting factor for its use in certain experimental paradigms.

Conclusion

This compound is a well-characterized antagonist with comparable affinity for both 5-HT3 and 5-HT4 receptors. Its utility as a selective pharmacological tool is evident from its widespread use in in vitro studies to define the roles of these receptors in various physiological processes. The detailed experimental protocols provided in this guide offer a framework for researchers utilizing this compound in their investigations. However, users should be mindful of its dual antagonism and its relatively short duration of action in vivo when designing and interpreting experiments.

References

- 1. Characteristics of 5-HT3 binding sites in NG108-15, NCB-20 neuroblastoma cells and rat cerebral cortex using [3H]-quipazine and [3H]-GR65630 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Affinity of SDZ 205-557 for 5-HT3 versus 5-HT4 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of the compound SDZ 205-557 for serotonin (5-HT) receptor subtypes 3 and 4. The document summarizes key quantitative data, details the experimental methodologies used for these determinations, and visualizes the relevant biological and experimental pathways.

Core Data Presentation: Affinity of this compound for 5-HT3 and 5-HT4 Receptors

This compound exhibits comparable affinity for both 5-HT3 and 5-HT4 receptors, a crucial consideration for its use as a research tool.[1] The following table summarizes the quantitative data from key in vitro studies, providing a direct comparison of its potency at these two receptor subtypes.

| Receptor | Preparation | Assay Type | Affinity Measure | Value | Calculated Ki (nM) | Reference |

| 5-HT4 | Guinea-pig hippocampus | Functional (Adenylyl Cyclase Assay) | pA2 | 7.5 | 31.6 | [1] |

| 5-HT3 | NG108-15 cells | Binding ([3H]-quipazine) | pKi | 6.9 | 125.9 | [1] |

| 5-HT3 | Guinea-pig ileum | Functional | pA2 | 6.2 | 631.0 | [1] |

Note on Affinity Conversion:

-

The pA2 value from the functional assay for the 5-HT4 receptor is an indicator of antagonist potency. For a competitive antagonist where the Schild plot slope is approximately 1, the pA2 is equivalent to the pKB (the negative logarithm of the equilibrium dissociation constant for the antagonist). The KB is conceptually similar to the Ki. Therefore, Ki was estimated from pA2 using the formula: Ki = 10(-pA2) M.

-

The pKi value from the binding assay for the 5-HT3 receptor was converted to Ki using the formula: Ki = 10(-pKi) M.

Signaling Pathways

To understand the functional implications of this compound's interaction with these receptors, it is essential to visualize their distinct signaling mechanisms.

Experimental Protocols

The affinity values presented were determined through distinct experimental methodologies for each receptor subtype.

5-HT3 Receptor Affinity Determination (Radioligand Binding Assay)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor, based on the methodology used with NG108-15 cells.[1]

1. Membrane Preparation:

-

Cell Culture: NG108-15 (neuroblastoma-glioma hybrid) cells, known to endogenously express 5-HT3 receptors, are cultured to confluency.

-

Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded.

-

Washing: The membrane pellet is resuspended in fresh buffer and the centrifugation step is repeated to wash away cytosolic components.

-

Final Preparation: The final membrane pellet is resuspended in a binding buffer and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford). Membranes are stored at -80°C until use.

2. Competitive Binding Assay:

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [3H]-quipazine), and varying concentrations of the unlabeled competitor compound (this compound).

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT4 Receptor Affinity Determination (Functional Assay)

This protocol describes a functional assay measuring the inhibition of 5-HT-stimulated adenylyl cyclase activity to determine the antagonist potency (pA2) of this compound at the 5-HT4 receptor, based on the methodology used with guinea-pig hippocampal tissue.[1]

1. Tissue Preparation:

-

Dissection: The hippocampus is dissected from the brain of a guinea pig.

-

Homogenization: The tissue is homogenized in an ice-cold buffer.

-

Membrane Preparation: A crude membrane fraction is prepared by centrifugation, similar to the process described for the binding assay.

2. Adenylyl Cyclase Activity Assay:

-

Assay Components: The assay mixture contains the hippocampal membranes, ATP (the substrate for adenylyl cyclase), a GTP analog (as G-proteins require GTP for activation), a phosphodiesterase inhibitor (to prevent the breakdown of the product, cAMP), a 5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine or 5-HT) to stimulate the enzyme, and varying concentrations of the antagonist (this compound).

-

Incubation: The reaction is initiated by the addition of the membrane preparation and incubated at a physiological temperature (e.g., 37°C) for a defined period.

-

Termination: The reaction is stopped, typically by heating or the addition of an acid.

-

cAMP Quantification: The amount of cyclic AMP (cAMP) produced is measured, often using a competitive binding assay (e.g., a radioimmunoassay or an enzyme-linked immunosorbent assay).

-

Data Analysis (Schild Analysis):

-

Concentration-response curves for the 5-HT4 agonist are generated in the absence and presence of different fixed concentrations of this compound.

-

The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of the antagonist (this compound).

-

For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value is determined from the x-intercept of the Schild regression line.

-

References

Unraveling the Dichotomy: A Technical Guide to the In Vivo and In Vitro Effects of SDZ 205-557

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557, a potent and selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) and 5-hydroxytryptamine-3 (5-HT3) receptors, has been a valuable pharmacological tool in elucidating the physiological roles of these serotonin receptor subtypes. This technical guide provides a comprehensive analysis of the compound's distinct effects observed in controlled in vitro settings versus complex in vivo biological systems. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing associated signaling pathways and workflows, this document aims to equip researchers with a thorough understanding of this compound's pharmacological profile.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various published studies, offering a side-by-side comparison of its in vitro and in vivo effects.

Table 1: In Vitro Receptor Affinity and Potency

| Parameter | Value | Species | Tissue/Cell Line | Agonist | Reference |

| pA2 (5-HT4) | 7.5 | Guinea Pig | Hippocampus | 5-Carboxamidotryptamine | [1][2] |

| pA2 (5-HT4) | 7.3 | Rat | Oesophagus | Serotonin | [2] |

| pA2 (5-HT4) | 7.4 | Guinea Pig | Ileum | Serotonin, 5-Methoxytryptamine | [3][4] |

| Apparent pA2 (5-HT4) | 7.6 | Guinea Pig | Ileum | Renzapride | [3] |

| Apparent pA2 (5-HT4) | 7.5 | Guinea Pig | Colon Ascendens | R 76,186 | [5] |

| pA2 (5-HT4) | 7.3 | Piglet | Atria | Serotonin | [6] |

| Affinity (pKi) (5-HT3) | 6.2 | Guinea Pig | Ileum | - | [1][2] |

| Affinity (pKi) (5-HT3) | 6.9 | - | NG108-15 Cells | [3H]-quipazine | [1][2] |

| IC50 (Colonic Propulsion) | 4 ± 1 µM | Guinea Pig | Distal Colon | - | [7] |

| IC50 (Colonic Propulsion - TNBS-induced colitis) | 16 ± 5 µM | Guinea Pig | Distal Colon | - | [7] |

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters

| Parameter | Value | Species | Model | Observation | Reference |

| Half-life (t½) of inhibitory response | 23 minutes | Micropig | Anesthetized, vagotomized | Transient blockade of 5-HT4-mediated tachycardia | [1][2] |

| Effective Concentration | 1-10 µM | Guinea Pig | Distal Colon Peristalsis | Temporary blockade of peristaltic contractions | [8][9] |

| Antagonistic Dose | 100 µM | Rat | In vivo microdialysis | Antagonized agonist-induced elevation of striatal dopamine | [10] |

Key Experimental Protocols

In Vitro Adenylyl Cyclase Stimulation Assay

This assay is fundamental for quantifying the antagonism of Gs-coupled receptors like the 5-HT4 receptor.

Objective: To determine the pA2 value of this compound at the 5-HT4 receptor by measuring its ability to inhibit agonist-induced adenylyl cyclase activity.

Methodology:

-

Tissue Preparation: Hippocampal tissue from guinea pigs is dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a crude membrane preparation.

-

Incubation: The membrane preparation is incubated with a specific concentration of a 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine) in the presence of varying concentrations of this compound. The incubation mixture also contains ATP and an ATP-regenerating system.

-

Reaction Termination: The reaction is stopped by adding a solution that inhibits adenylyl cyclase activity.

-

cAMP Quantification: The amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or other sensitive quantification methods.

-

Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. A Schild plot analysis is then used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[1][2]

In Vitro Isolated Tissue (Organ Bath) Functional Assay

This classic pharmacological technique assesses the effect of a compound on the contractility of isolated smooth muscle tissue.

Objective: To determine the antagonist properties of this compound on 5-HT4 and 5-HT3 receptors in isolated tissues like the guinea pig ileum or rat esophagus.

Methodology:

-

Tissue Preparation: A segment of the desired tissue (e.g., guinea pig ileum longitudinal muscle) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Agonist-Induced Contraction/Relaxation: A cumulative concentration-response curve is generated for a 5-HT receptor agonist (e.g., serotonin) to establish a baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a predetermined period.

-

Challenge with Agonist: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.

-

Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value via Schild analysis. For 5-HT3 receptor functional studies, agonist-induced depolarizations or contractions are measured.[2][3][11]

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of neurotransmitter levels in the extracellular space of specific brain regions in freely moving animals.

Objective: To investigate the effect of this compound on agonist-induced dopamine release in the rat striatum.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Drug Administration: A 5-HT4 receptor agonist is administered to induce dopamine release. Subsequently, this compound (e.g., 100 µM) is administered, and dialysate collection continues.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in dopamine levels following agonist and antagonist administration are analyzed to determine the antagonistic effect of this compound.[10]

In Vivo Assessment of Gastrointestinal Motility

These protocols are designed to evaluate the impact of this compound on intestinal transit and peristalsis.

Objective: To measure the effect of this compound on colonic propulsion.

Methodology:

-

Animal Model: Guinea pigs are used, with some studies inducing colitis (e.g., with TNBS) to investigate the compound's effects in an inflamed state.

-

Tissue Preparation: The distal colon is removed and placed in an organ bath.

-

Peristaltic Reflex Elicitation: Peristalsis is induced by the insertion of a fecal pellet or an artificial pellet.

-

Drug Application: this compound is added to the organ bath at various concentrations.

-

Measurement: The rate of pellet propulsion or the characteristics of peristaltic contractions are recorded and analyzed.

-

Data Analysis: The concentration-dependent inhibition of propulsion by this compound is determined, and IC50 values are calculated.[7][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experiments described.

Caption: 5-HT4 receptor signaling and this compound antagonism.

Caption: Workflow for in vitro organ bath experiments.

Caption: Relationship between in vitro and in vivo findings.

Discussion and Conclusion

The data clearly illustrate that while this compound is a potent and selective antagonist at 5-HT4 and 5-HT3 receptors in vitro, its effects in vivo are more transient and complex. The high affinity and competitive antagonism demonstrated in isolated tissues and cell preparations provide a solid foundation for its mechanism of action.[1][2][3] However, the in vivo studies reveal a short duration of action, as evidenced by the brief half-life of its inhibitory response on 5-HT4-mediated tachycardia in micropigs.[1][2]

This discrepancy between in vitro potency and in vivo duration of action is a critical consideration for researchers. It underscores the importance of pharmacokinetic factors—absorption, distribution, metabolism, and excretion—in determining the ultimate physiological effect of a compound. The transient blockade of peristaltic contractions in the guinea pig colon further highlights this point; while the antagonist is effective, the biological system can evidently compensate or the compound is cleared relatively quickly.[8][9]

References

- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 5-HT4 receptors, present in piglet atria and sensitive to this compound, are absent in papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

SDZ 205-557: A Technical Guide for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557 is a potent and selective antagonist of the serotonin 5-HT4 receptor, with additional affinity for the 5-HT3 receptor.[1][2][3] Its ability to modulate serotonergic pathways has made it a valuable tool in preclinical research, particularly in investigating the role of these receptors in neurological processes. This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neurological disorder research.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes in the central nervous system (CNS) through its interaction with a diverse family of receptors.[4][5] Among these, the 5-HT4 receptor, a Gs-protein-coupled receptor, has emerged as a significant target for therapeutic intervention in neurological disorders, including cognitive deficits and mood disorders.[6] this compound, by acting as an antagonist at this receptor, provides a mechanism to probe the functional role of 5-HT4 receptor signaling in neuronal circuits.[1] This guide summarizes the current knowledge on this compound and offers practical guidance for its use in a research setting.

Mechanism of Action

This compound exerts its primary pharmacological effects through competitive antagonism of the 5-HT4 receptor.[3] In neuronal tissues, the activation of 5-HT4 receptors by endogenous serotonin typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade is implicated in various cellular processes, including the modulation of neurotransmitter release and synaptic plasticity. By blocking this receptor, this compound can inhibit these downstream effects. Additionally, this compound displays affinity for the 5-HT3 receptor, a ligand-gated ion channel, which may contribute to its overall pharmacological profile.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding and Functional Antagonism

| Parameter | Species/Tissue | Value | Reference |

| pA2 (5-HT4 Receptor) | Guinea-pig hippocampus | 7.5 | [2] |

| pA2 (5-HT4 Receptor) | Rat oesophagus | 7.3 | [2] |

| Affinity (pKi) (5-HT3 Receptor) | Guinea-pig ileum | 6.2 | [2] |

| Affinity (pKi) (5-HT3 Receptor) | NG108-15 cells | 6.9 | [2] |

Table 2: In Vivo Pharmacology and Efficacy

| Application | Animal Model | Dose/Concentration | Key Findings | Reference |

| Dopamine Release | Rat (in vivo microdialysis) | 100 µM | Antagonized agonist-induced elevation of striatal dopamine. | [7] |

| Memory Formation | Rat | 1.0-10.0 mg/kg | Impaired olfactory association memory formation. | [4] |

| Tachycardia Blockade | Anaesthetized micropig | Not specified | Transient blockade of 5-HT4-mediated tachycardia. | [1] |

| Half-life of Inhibitory Response | Anaesthetized micropig | Not specified | 23 minutes | [1] |

Experimental Protocols for Neurological Research

The following are detailed methodologies for key behavioral assays relevant to the investigation of this compound in animal models of neurological disorders.

Elevated Plus Maze (EPM) for Anxiety-Related Behavior

The EPM is a widely used assay to assess anxiety-like behavior in rodents.[8][9]

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms)

-

Video camera and tracking software

-

This compound solution and vehicle

-

Syringes and needles for administration

Procedure:

-

Habituation: Acclimate rodents to the testing room for at least 1 hour before the experiment. Handle the animals for 3-5 days prior to testing to reduce stress.[7]

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally). A typical pretreatment time is 30 minutes before the test, but this should be optimized based on the compound's pharmacokinetics.[7]

-

Testing: Place the rodent in the center of the EPM, facing an open arm. Allow the animal to explore the maze freely for 5 minutes.[7][8]

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

-

Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[7]

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a classic test for assessing hippocampus-dependent spatial learning and memory in rodents.[6][10][11]

Materials:

-

Circular water pool (maze)

-

Submersible escape platform

-

Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or tempera paint)[12]

-

Visual cues placed around the room

-

Video camera and tracking software

-

This compound solution and vehicle

Procedure:

-

Apparatus Setup: Fill the pool with water and place the escape platform in a fixed location in one of the quadrants. Make the water opaque. Arrange distinct visual cues around the maze.

-

Habituation: Handle the animals for several days before the start of the experiment.

-

Drug Administration: Administer this compound or vehicle at a predetermined time before each training session.

-

Acquisition Training:

-

Conduct 4 trials per day for 5 consecutive days.

-

For each trial, gently place the rodent into the water facing the wall of the pool from one of four randomized starting positions.

-

Allow the animal to swim and find the submerged platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

-

Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.

-

Data Collection: Record the escape latency (time to find the platform) during acquisition trials and the time spent in the target quadrant during the probe trial.

-

Data Analysis: Impairment in spatial learning is indicated by longer escape latencies during acquisition and less time spent in the target quadrant during the probe trial for the this compound-treated group compared to the vehicle group.

Novel Object Recognition (NOR) Test for Recognition Memory

The NOR test is used to evaluate non-spatial memory and the ability of an animal to recognize a novel object from a familiar one.[13][14][15]

Materials:

-

Open field arena

-

Two identical objects (familiar objects)

-

One novel object, different in shape and texture from the familiar objects

-

Video camera and tracking software

-

This compound solution and vehicle

Procedure:

-

Habituation: Acclimate the animals to the empty open field arena for 5-10 minutes for 2-3 days prior to the experiment.

-

Drug Administration: Administer this compound or vehicle before the training phase.

-

Training/Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore freely for 5-10 minutes.

-

Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of free exploration.

-

Data Collection: Record the time spent exploring each object during the testing phase. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.

-

Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly lower than the vehicle group suggests a deficit in recognition memory.

Visualizations

Signaling Pathway of 5-HT4 Receptor Antagonism by this compound

Caption: Antagonism of the 5-HT4 receptor by this compound.

Experimental Workflow for a Preclinical Study with this compound

Caption: General workflow for a preclinical study using this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of 5-HT4 and 5-HT3 receptors in the central nervous system. Its antagonistic properties allow for the elucidation of the physiological and pathological roles of these serotonergic signaling pathways. The provided data and protocols serve as a starting point for researchers and drug development professionals to design and execute robust preclinical studies in the field of neurological disorders. Further research is warranted to fully understand the therapeutic potential of targeting these receptors. As of the latest available information, there is no public record of this compound having entered clinical trials for neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. resources.tocris.com [resources.tocris.com]

- 5. acnp.org [acnp.org]

- 6. scantox.com [scantox.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. pure.rug.nl [pure.rug.nl]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. behaviorcloud.com [behaviorcloud.com]

- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [pubmed.ncbi.nlm.nih.gov]

The Role of SDZ 205-557 in Gastrointestinal Motility Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SDZ 205-557, a key pharmacological tool in the study of gastrointestinal (GI) motility. This compound, chemically defined as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, is recognized for its antagonist activity at serotonin (5-HT) receptors, playing a significant role in elucidating the complex mechanisms governing gut function.[1] This document details its mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols for its use, and provides visual representations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a potent and selective antagonist at 5-HT4 receptors.[2][3][4] It acts by competitively binding to these receptors, thereby preventing the endogenous ligand, serotonin, from activating them.[5] The activation of 5-HT4 receptors, which are G-protein coupled receptors, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] By blocking this initial step, this compound effectively inhibits the downstream signaling cascade that modulates various physiological processes, including smooth muscle contraction and neuronal signaling within the enteric nervous system.[5]

It is important to note that while this compound is a valuable tool for studying 5-HT4 receptor function, it also exhibits affinity for 5-HT3 receptors.[1][5] This dual antagonism should be taken into consideration when interpreting experimental results, as effects may not be solely attributable to 5-HT4 receptor blockade. The affinity for both receptors has been shown to be similar in some studies.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and receptor affinity of this compound from various preclinical studies. These values are crucial for dose-selection and for comparing its activity across different experimental models.

Table 1: Receptor Affinity of this compound

| Receptor | Preparation | Agonist | pA2 Value | Schild Slope | Reference |

| 5-HT4 | Guinea-pig hippocampus | 5-carboxamidotryptamine | 7.5 | 0.81 | [1] |

| 5-HT4 | Rat carbachol-contracted oesophagus | 5-HT | 7.3 | - | [1] |

| 5-HT4 | Rat carbachol-contracted oesophagus | (R)-zacopride | 6.4 | - | [1] |

| 5-HT4 | Non-stimulated guinea pig ileum | 5-HT, 5-methoxytryptamine | 7.4 | - | [3] |

| 5-HT4 | Non-stimulated guinea pig ileum | Renzapride | 7.6 (apparent) | - | [3] |

| 5-HT4 | Non-stimulated guinea pig ileum | Zacopride | 6.8 | - | [3] |

| 5-HT3 | Guinea-pig ileum | - | 6.2 | - | [1] |

| 5-HT3 | NG108-15 cells ([3H]-quipazine binding) | - | 6.9 | - | [1] |

Table 2: In Vivo and Ex Vivo Effects of this compound on Gastrointestinal Motility

| Experimental Model | Effect | Concentration/Dose | IC50 Value | Reference |

| Guinea pig distal colon (colonic propulsion) | Reduced pellet propulsion rate | Concentration-dependent | Control: 4 ± 1 µM | [7] |

| Guinea pig distal colon with TNBS-induced colitis | Reduced pellet propulsion rate | Concentration-dependent | TNBS: 16 ± 5 µM | [7] |

| Anesthetized, vagotomized micropig (5-HT4-mediated tachycardia) | Transient blockade | - | Half-life: 23 min | [1] |

| Guinea-pig distal colon (distension-evoked peristaltic contractions) | Temporary blockade | 1-10 µM | - | [8][9] |

| Rat striatal dopamine release (in vivo microdialysis) | Antagonized agonist-induced elevation | 100 µM | - | [10] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

References

- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]

- 6. Details of the Drug Therapeutic Target (DTT) | DrugMAP [drugmap.idrblab.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]

- 9. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to SDZ 205-557 and its Impact on Serotonin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557, chemically identified as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, is a potent and selective antagonist of the serotonin 5-HT4 receptor, also exhibiting affinity for the 5-HT3 receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on serotonin-mediated signaling pathways, and its pharmacological profile. The document includes a compilation of quantitative data on its binding affinities and functional antagonism, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting these pathways.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target due to its involvement in gastrointestinal motility, cognitive function, and other physiological processes.[6] this compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT4 receptor. This guide provides an in-depth analysis of its properties and its effects on cellular signaling.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride | [1] |

| CAS Number | 1197334-02-3 | [1][7][8][9] |

| Molecular Formula | C14H22Cl2N2O3 | [7][9] |

| Molecular Weight | 337.25 g/mol | [1][8][9] |

| Purity | ≥98% (HPLC) | [1][9] |

| Solubility | Soluble in DMSO (100 mg/mL) and water (65 mg/mL). Insoluble in ethanol. | [6] |

Quantitative Data: Receptor Binding and Functional Antagonism

The primary pharmacological action of this compound is the competitive antagonism of the 5-HT4 receptor. It also exhibits affinity for the 5-HT3 receptor. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 3.1: 5-HT4 Receptor Functional Antagonist Activity of this compound

| Tissue/Cell Line | Agonist | pA2 Value | Schild Slope | Reference |

| Guinea-pig hippocampus | 5-Carboxamidotryptamine | 7.5 | 0.81 | [2][3] |

| Rat carbachol-contracted oesophagus | Serotonin | 7.3 | Not Reported | [2][3] |

| Rat carbachol-contracted oesophagus | (R)-zacopride | 6.4 | Not Reported | [2][3] |

| Non-stimulated guinea pig ileum | 5-HT and 5-methoxytryptamine | 7.4 | Not Reported | [4] |

| Non-stimulated guinea pig ileum | Renzapride | 7.6 (apparent) | Not Competitive | [4] |

| Non-stimulated guinea pig ileum | Zacopride | 6.8 | Not Reported | [4] |

Table 3.2: 5-HT3 Receptor Binding and Functional Antagonist Activity of this compound

| Assay Type | Tissue/Cell Line | Radioligand | pKi/pA2 Value | Reference |

| Functional Antagonism | Guinea-pig ileum | - | 6.2 | [2][3] |

| Radioligand Binding | NG108-15 cells | [3H]-quipazine | 6.9 | [2][3] |

Impact on Serotonin Signaling Pathways

The 5-HT4 receptor primarily signals through the canonical Gs-alpha (Gαs) subunit of the G-protein complex. However, evidence also points to alternative, G-protein-independent signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing agonist binding to the 5-HT4 receptor.

Canonical Gs-α/cAMP Pathway

Upon agonist binding, the 5-HT4 receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC).[6] AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream effector proteins, modulating their activity and leading to a cellular response.

Alternative Signaling Pathways

Recent studies have revealed that the 5-HT4 receptor can also couple to other G-proteins and activate signaling pathways independent of cAMP.

-

G13/RhoA Pathway: The 5-HT4(a) receptor subtype has been shown to couple to the Gα13 subunit, leading to the activation of the small GTPase RhoA.[1][7] This pathway is implicated in the regulation of neuronal architecture, including neurite retraction.[1][7]

-

Src/ERK Pathway: The 5-HT4 receptor can also signal through a G-protein-independent mechanism involving the activation of the Src tyrosine kinase.[6] Activated Src can then stimulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in various cellular processes, including gene expression and cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (for 5-HT4 Receptors)

This protocol is adapted from studies characterizing 5-HT4 receptor antagonists.[10][11][12][13]

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Materials:

-

Membrane Preparation: Homogenates from guinea-pig striatum or hippocampus, or from cell lines stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 1 µM GR113808).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, filtration apparatus, and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-GR113808 (at a final concentration of ~0.2 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-GR113808, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of this compound at various concentrations, 50 µL of [3H]-GR113808, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol is based on functional assays used to assess 5-HT4 receptor antagonism.[2][3][14]

Objective: To determine the functional antagonist potency (pA2) of this compound at the 5-HT4 receptor.

Materials:

-

Cells: HEK293 cells stably expressing the human 5-HT4 receptor.

-

5-HT4 Agonist: Serotonin or 5-Carboxamidotryptamine (5-CT).

-

Test Compound: this compound at various concentrations.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Culture the HEK293-5-HT4 cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Antagonist Pre-incubation: Wash the cells with stimulation buffer. Add this compound at various concentrations and pre-incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the 5-HT4 agonist (e.g., 5-CT at a final concentration of 0.4 µM) to the wells and incubate for a further 15-30 minutes at 37°C to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of unity is indicative of competitive antagonism.

Conclusion

This compound is a well-characterized pharmacological tool that has been instrumental in defining the roles of the 5-HT4 receptor. Its antagonist activity at both 5-HT4 and 5-HT3 receptors, coupled with its ability to block multiple downstream signaling pathways, makes it a versatile compound for in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their investigations of serotonergic signaling and its implications in health and disease. Further research to fully elucidate its selectivity profile across a wider range of GPCRs and to explore the therapeutic potential of more selective 5-HT4 antagonists remains an active area of investigation.

References

- 1. This compound hydrochloride | CAS 1197334-02-3 | SDZ205557 | Tocris Bioscience [tocris.com]

- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. 1197334-02-3 | MFCD00671790 | this compound hydrochloride [aaronchem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. biocrick.com [biocrick.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 14. ugent.be [ugent.be]

The Early Discovery and Preclinical Characterization of SDZ 205-557: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557, chemically identified as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, emerged from early research as a potent and selective antagonist of serotonin receptors, specifically targeting the 5-HT3 and 5-HT4 subtypes.[1][2] This technical guide provides an in-depth overview of the foundational preclinical research that characterized the pharmacological profile of this compound. The document details the initial in vitro and in vivo studies that established its mechanism of action, affinity, and functional effects. Key experimental protocols are described, and quantitative data from seminal studies are summarized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The diverse physiological roles of serotonin (5-hydroxytryptamine, 5-HT) are mediated by a wide array of receptor subtypes. The 5-HT3 and 5-HT4 receptors, in particular, have been subjects of intense investigation due to their involvement in gastrointestinal motility and neurotransmission.[1] Early drug discovery efforts sought to develop selective ligands for these receptors to better understand their function and to explore their therapeutic potential. This compound was identified in this context by researchers at Sandoz (now part of Novartis) as a novel compound with significant antagonist activity at both 5-HT3 and 5-HT4 receptors.[2][3] This whitepaper will focus on the seminal preclinical studies that first defined the pharmacological identity of this compound.

Synthesis and Chemical Properties

This compound is a substituted benzoic acid derivative.[1] While the specific, detailed synthesis protocol for this compound is not extensively publicly documented, its chemical name, 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, suggests a likely synthetic route involving the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethanol.[2]

General Chemical Properties:

| Property | Value |

| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |

| Molecular Formula | C14H22Cl2N2O3 |

| Molecular Weight | 353.25 g/mol |

| CAS Number | 1197334-02-3 |

Pharmacological Characterization: In Vitro Studies

The initial characterization of this compound relied on a series of in vitro experiments to determine its affinity and functional activity at various serotonin receptor subtypes.

Receptor Binding and Functional Antagonism

Early studies established that this compound is a competitive antagonist at both 5-HT3 and 5-HT4 receptors.[2][3] The affinity and potency of the compound were quantified in various tissue preparations.

Table 1: In Vitro Affinity and Potency of this compound

| Receptor | Preparation | Assay Type | Agonist | pA2 / pKi | Schild Slope | Reference |

| 5-HT4 | Guinea-pig hippocampus | Adenylyl cyclase stimulation | 5-Carboxamidotryptamine (0.4 µM) | 7.5 | 0.81 | [3] |

| 5-HT4 | Rat carbachol-contracted oesophagus | Relaxation | 5-HT | 7.3 | Not specified | [3] |

| 5-HT4 | Rat carbachol-contracted oesophagus | Relaxation | (R)-Zacopride | 6.4 | Not specified | [3] |

| 5-HT4 | Isolated guinea pig ileum | Contraction | 5-HT, 5-Methoxytryptamine | 7.4 | Not specified | [4] |

| 5-HT3 | Guinea-pig ileum | Functional Assay | Not specified | 6.2 | Not specified | [3] |

| 5-HT3 | NG108-15 cells | [3H]-quipazine binding | Not applicable | 6.9 | Not specified | [3] |

Experimental Protocols

This assay measures the ability of a compound to antagonize the 5-HT4 receptor-mediated stimulation of adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production.

Protocol:

-

Tissue Preparation: Guinea-pig hippocampi are dissected and homogenized in a suitable buffer. Cell membranes are prepared by centrifugation.

-

Incubation: The membrane preparation is incubated in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine).

-

Antagonist Addition: Various concentrations of this compound are added to the incubation mixture.

-

Reaction: The reaction is initiated by the addition of the membrane preparation and allowed to proceed for a defined period at 37°C.

-

Termination: The reaction is stopped, typically by heating.

-

cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay.

-

Data Analysis: The antagonist's potency is determined by analyzing the concentration-dependent inhibition of agonist-stimulated cAMP production. The pA2 value is calculated using a Schild plot analysis.

This assay determines the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Cell Culture and Membrane Preparation: NG108-15 cells, which endogenously express 5-HT3 receptors, are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Membrane preparation is incubated with the radioligand ([3H]-quipazine).

-

Non-specific Binding: In separate wells, the incubation is performed in the presence of a high concentration of an unlabeled 5-HT3 receptor ligand to determine the amount of non-specific binding.

-

Displacement: Various concentrations of this compound are added to displace the radioligand.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is determined from the concentration-response curve of radioligand displacement. The pKi is the negative logarithm of the Ki.

Pharmacological Characterization: In Vivo Studies

In vivo experiments were conducted to assess the functional consequences of this compound's receptor antagonism in a physiological context.

5-HT4-Mediated Tachycardia in Micropigs

A key in vivo experiment demonstrated the transient nature of this compound's blockade of 5-HT4 receptors.

Table 2: In Vivo Effects of this compound

| Model | Effect | Measurement | Half-life of Inhibitory Response | Reference |

| Anaesthetized, vagotomized micropig | Transient blockade of 5-HT4-mediated tachycardia | Heart rate | 23 minutes | [3] |

This short duration of action was noted as a potential complication for its in vivo use.[3]

Experimental Protocol: 5-HT4-Mediated Tachycardia

Protocol:

-

Animal Preparation: Micropigs are anesthetized and instrumented for the measurement of heart rate and blood pressure. Vagotomy is performed to eliminate vagal influences on heart rate.

-

Baseline Measurements: Stable baseline cardiovascular parameters are recorded.

-

Agonist Administration: A 5-HT4 receptor agonist is administered intravenously to induce tachycardia.

-

Antagonist Administration: this compound is administered intravenously prior to the agonist challenge.

-

Data Recording: Heart rate is continuously monitored to assess the degree of blockade of the agonist-induced tachycardia.

-

Time Course: The effect of the antagonist is monitored over time to determine its duration of action and half-life of the inhibitory response.

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway